molecular formula C44H39F3N12O7 B8103495 PROTAC IRAK4 degrader-1

PROTAC IRAK4 degrader-1

Cat. No.: B8103495
M. Wt: 904.9 g/mol
InChI Key: YXSXFMHKDNIZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC IRAK4 Degrader-1 is a heterobifunctional small molecule designed to target and degrade the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which leverages the ubiquitin-proteasome system to selectively degrade target proteins. IRAK4 is a crucial regulator of signaling pathways that control innate immunity, making it a significant target for treating autoimmune diseases and certain cancers .

Scientific Research Applications

PROTAC IRAK4 Degrader-1 has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC IRAK4 Degrader-1 involves the conjugation of an IRAK4-binding ligand with a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: PROTAC IRAK4 Degrader-1 primarily undergoes binding and degradation reactions. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product of the reaction is the degraded IRAK4 protein, which is broken down into smaller peptides and amino acids by the proteasome .

Mechanism of Action

PROTAC IRAK4 Degrader-1 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This process effectively reduces the levels of IRAK4 in cells, thereby inhibiting the signaling pathways mediated by IRAK4. The degradation of IRAK4 disrupts the formation of the myddosome complex, which is essential for the activation of downstream signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: PROTAC IRAK4 Degrader-1 is unique in its ability to selectively degrade the IRAK4 protein rather than merely inhibiting its activity. This results in a more potent and sustained inhibition of IRAK4-mediated signaling pathways compared to traditional kinase inhibitors .

Properties

IUPAC Name

2-[2-(cyclopropylmethylamino)pyridin-4-yl]-N-[1-[4-[3-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]imidazol-1-yl]propylcarbamoyl]phenyl]-3-(trifluoromethyl)pyrazol-4-yl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H39F3N12O7/c45-44(46,47)37-31(53-39(62)32-22-66-41(54-32)26-13-15-48-34(17-26)51-18-24-5-6-24)21-58(56-37)28-9-7-25(8-10-28)38(61)49-14-2-16-57-20-27(52-23-57)19-50-30-4-1-3-29-36(30)43(65)59(42(29)64)33-11-12-35(60)55-40(33)63/h1,3-4,7-10,13,15,17,20-24,33,50H,2,5-6,11-12,14,16,18-19H2,(H,48,51)(H,49,61)(H,53,62)(H,55,60,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSXFMHKDNIZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)NCCCN6C=C(N=C6)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H39F3N12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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